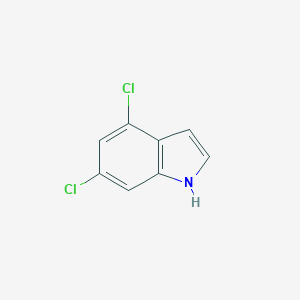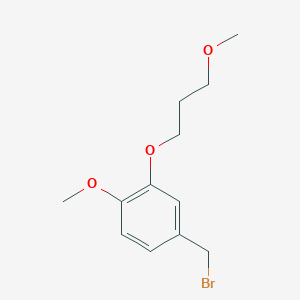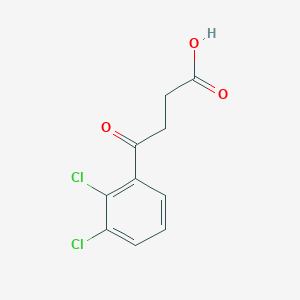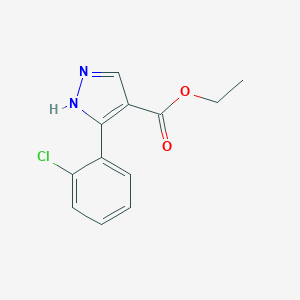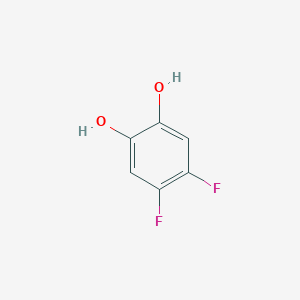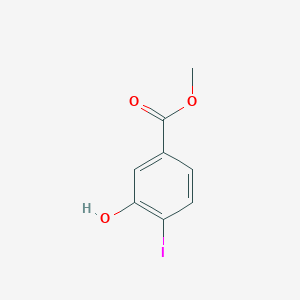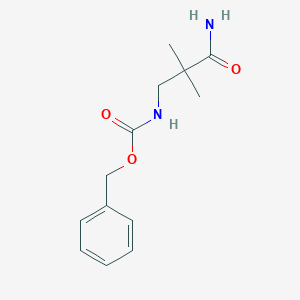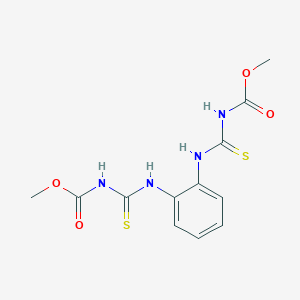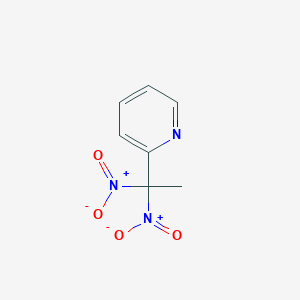
2-(1,1-Dinitroethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Dinitroethyl)pyridine, commonly known as DNP, is a chemical compound that has been widely studied for its potential applications in scientific research. DNP is a yellow crystalline solid that is soluble in organic solvents and has a distinctive odor. In
Applications De Recherche Scientifique
DNP has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a role in many physiological processes, but can also cause damage to cells and tissues. DNP has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using fluorescence microscopy.
Mécanisme D'action
The mechanism of action of DNP as a fluorescent probe for ROS involves the reaction of DNP with ROS, which results in the formation of a highly fluorescent product. The fluorescence signal produced by DNP is proportional to the amount of ROS present in the sample.
Effets Biochimiques Et Physiologiques
DNP has been shown to have low toxicity and does not appear to have any significant effects on cell viability or morphology. However, it is important to note that DNP is a nitroaromatic compound, which can be toxic and potentially mutagenic. Therefore, appropriate safety precautions should be taken when handling DNP.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DNP as a fluorescent probe for ROS is its high selectivity and sensitivity. DNP has been shown to detect ROS in a variety of cell types and tissues, making it a versatile tool for studying oxidative stress. However, one limitation of using DNP is its potential toxicity and mutagenicity. Therefore, it is important to use appropriate safety precautions when handling DNP.
Orientations Futures
There are several potential future directions for research involving DNP. One area of interest is the development of new fluorescent probes based on the structure of DNP, which may have improved selectivity and sensitivity for detecting ROS. Another area of interest is the use of DNP in combination with other fluorescent probes to study multiple signaling pathways simultaneously. Additionally, further studies are needed to fully understand the potential toxicity and mutagenicity of DNP, as well as its potential applications in other areas of scientific research.
In conclusion, 2-(1,1-Dinitroethyl)pyridine has many potential applications in scientific research, particularly as a fluorescent probe for detecting reactive oxygen species. While there are some limitations to using DNP, its high selectivity and sensitivity make it a valuable tool for studying oxidative stress in cells and tissues. Future research will continue to explore the potential of DNP and other fluorescent probes for studying complex biological processes.
Méthodes De Synthèse
The synthesis of DNP involves the reaction of 2-bromopyridine with sodium nitrite and nitric acid. The resulting product is then treated with sodium hydroxide to yield DNP. The purity of DNP can be improved through recrystallization from organic solvents.
Propriétés
Numéro CAS |
145964-17-6 |
|---|---|
Nom du produit |
2-(1,1-Dinitroethyl)pyridine |
Formule moléculaire |
C7H7N3O4 |
Poids moléculaire |
197.15 g/mol |
Nom IUPAC |
2-(1,1-dinitroethyl)pyridine |
InChI |
InChI=1S/C7H7N3O4/c1-7(9(11)12,10(13)14)6-4-2-3-5-8-6/h2-5H,1H3 |
Clé InChI |
ALOCTMIQBFJEHF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=N1)([N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(C1=CC=CC=N1)([N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
Pyridine, 2-(1,1-dinitroethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



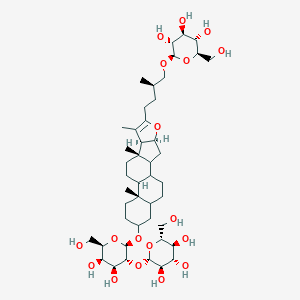
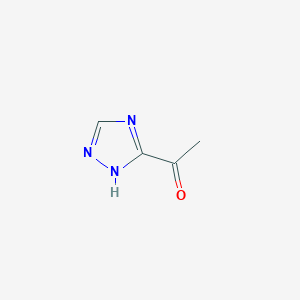
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)
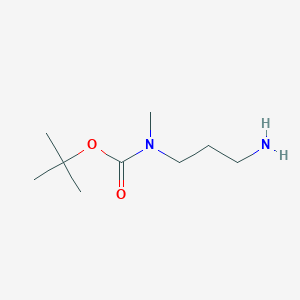
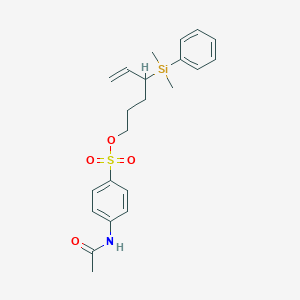
![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)
